
Diphosphine palladium(0)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphosphine palladium(0) complexes are a class of organometallic compounds that play a crucial role in homogeneous catalysis. These complexes are characterized by the presence of palladium in the zero oxidation state, coordinated to diphosphine ligands. The unique electronic and steric properties of diphosphine ligands make these complexes highly effective in facilitating various chemical transformations, particularly in the field of organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diphosphine palladium(0) complexes are typically synthesized by reacting palladium(II) precursors with diphosphine ligands under reducing conditions. One common method involves the use of palladium(II) acetate and diphosphine ligands in the presence of a reducing agent such as sodium borohydride or hydrazine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium(0) complex .
Industrial Production Methods: Industrial production of diphosphine palladium(0) complexes often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the complexes is achieved through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Diphosphine palladium(0) complexes undergo a variety of chemical reactions, including:
Oxidative Addition: This reaction involves the addition of a substrate to the palladium center, resulting in the formation of a palladium(II) complex. .
Reductive Elimination: This reaction is the reverse of oxidative addition and involves the elimination of a product from the palladium center, regenerating the palladium(0) complex.
Substitution: Ligand exchange reactions where one ligand on the palladium center is replaced by another ligand.
Common Reagents and Conditions:
Oxidative Addition: Typically carried out in the presence of aryl or alkyl halides and a base such as potassium carbonate.
Reductive Elimination: Often facilitated by heating or the addition of a reductant.
Substitution: Conducted in the presence of excess ligand and sometimes requires heating.
Major Products Formed:
Oxidative Addition: Palladium(II) complexes with new C-Pd or N-Pd bonds.
Reductive Elimination: Organic products such as biaryls or alkenes.
Substitution: New palladium complexes with different ligands.
Aplicaciones Científicas De Investigación
Diphosphine palladium(0) complexes have a wide range of applications in scientific research:
Chemistry: They are extensively used as catalysts in cross-coupling reactions such as Suzuki, Heck, and Stille reactions, which are fundamental in the synthesis of complex organic molecules
Medicine: Research is ongoing into the use of palladium complexes as anticancer agents due to their ability to interact with DNA and induce cell death
Industry: They are employed in the production of pharmaceuticals, agrochemicals, and fine chemicals due to their efficiency and selectivity in catalysis
Mecanismo De Acción
The mechanism of action of diphosphine palladium(0) complexes involves several key steps:
Oxidative Addition: The palladium(0) center reacts with a substrate, forming a palladium(II) complex. .
Transmetalation: In cross-coupling reactions, the palladium(II) complex undergoes transmetalation with an organometallic reagent, forming a new palladium complex.
Reductive Elimination: The final step involves the elimination of the product from the palladium center, regenerating the palladium(0) complex.
Molecular Targets and Pathways: In biological systems, diphosphine palladium(0) complexes can target DNA, leading to the formation of DNA adducts and subsequent cell death. This mechanism is similar to that of platinum-based anticancer drugs but with potentially different specificity and side effect profiles .
Comparación Con Compuestos Similares
Diphosphine nickel(0) complexes: These complexes also exhibit catalytic activity in similar reactions but may have different reactivity and selectivity profiles.
Diphosphine platinum(0) complexes: Known for their use in anticancer therapy, these complexes share some mechanistic similarities with palladium complexes but differ in their stability and toxicity.
Diphosphine rhodium(0) complexes: These are used in hydrogenation reactions and have distinct catalytic properties compared to palladium complexes.
Uniqueness: Their ability to undergo oxidative addition and reductive elimination efficiently makes them invaluable in synthetic chemistry .
Propiedades
Número CAS |
78452-79-6 |
|---|---|
Fórmula molecular |
H6P2Pd |
Peso molecular |
174.42 g/mol |
Nombre IUPAC |
palladium;phosphane |
InChI |
InChI=1S/2H3P.Pd/h2*1H3; |
Clave InChI |
AEGVXRFFNDYKDD-UHFFFAOYSA-N |
SMILES canónico |
P.P.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)


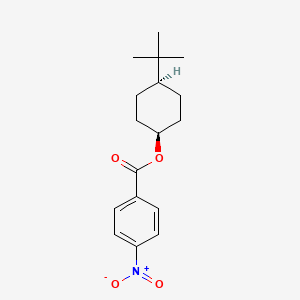

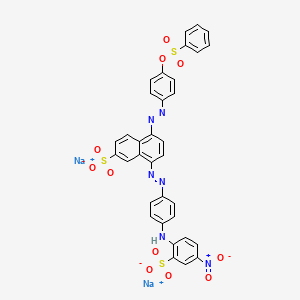
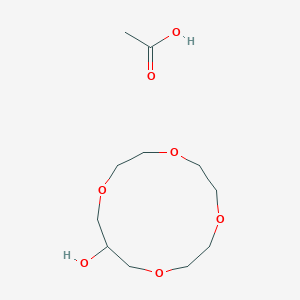
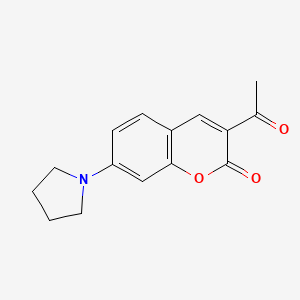
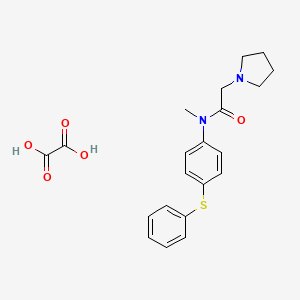

![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)
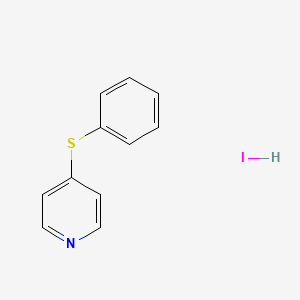
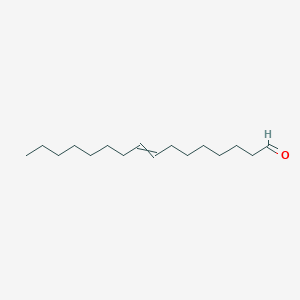
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14445784.png)
